molecular formula C10H11BrO3 B4272753 methyl 2-(2-bromophenoxy)propanoate

methyl 2-(2-bromophenoxy)propanoate

Cat. No.: B4272753
M. Wt: 259.10 g/mol
InChI Key: DPJAPLPNFBRIFB-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromophenoxy)propanoate: is an organic compound with the molecular formula C10H11BrO3. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and the hydrogen atom of the phenoxy group is substituted with a bromine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

Chemistry: Methyl 2-(2-bromophenoxy)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving esterases and oxidases. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its role as an intermediate in the synthesis of complex molecules highlights its importance in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-bromophenoxy)propanoate can be synthesized through the esterification of 2-(2-bromophenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 2-(2-bromophenoxy)propanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the ester group can yield alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: 2-(2-hydroxyphenoxy)propanoate or 2-(2-aminophenoxy)propanoate.

    Oxidation: 2-(2-bromophenoxy)propanoic acid.

    Reduction: 2-(2-bromophenoxy)propanol.

Mechanism of Action

The mechanism of action of methyl 2-(2-bromophenoxy)propanoate involves its interaction with various molecular targets depending on the context of its use. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of 2-(2-bromophenoxy)propanoic acid and methanol. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Methyl 2-(4-bromophenoxy)propanoate: Similar structure but with the bromine atom at the para position.

    Ethyl 2-(2-bromophenoxy)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(2-chlorophenoxy)propanoate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: Methyl 2-(2-bromophenoxy)propanoate is unique due to the position of the bromine atom on the phenoxy ring, which can significantly influence its chemical reactivity and interactions. The presence of the bromine atom at the ortho position relative to the phenoxy group can lead to different steric and electronic effects compared to its para-substituted counterpart.

Properties

IUPAC Name

methyl 2-(2-bromophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-7(10(12)13-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJAPLPNFBRIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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